
HIV (GP120) ANTIGENIC PEPTIDE
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Vue d'ensemble
Description
HIV-1 gp120 is a surface-exposed glycoprotein critical for viral entry into host cells. It mediates binding to the CD4 receptor and chemokine co-receptors (CCR5/CXCR4), triggering conformational changes in the viral envelope that enable membrane fusion . Gp120 is heavily glycosylated, with ~24 N-linked glycans forming a "glycan shield" that masks conserved epitopes from immune recognition . Despite its role as a primary target for neutralizing antibodies, gp120’s structural variability and glycan density pose challenges for vaccine development. Antigenic peptides derived from gp120 are designed to mimic immunodominant epitopes, aiming to elicit cross-reactive antibodies. These peptides are evaluated for antigenicity, toxicity, and structural stability using tools like VaxiJen, ToxinPred, and PEP-FOLD .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of the HIV (GP120) antigenic peptide typically involves recombinant DNA technology. The gene encoding the GP120 protein is inserted into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells . The host cells are cultured under specific conditions to express the GP120 protein, which is subsequently purified using chromatographic techniques .
Industrial Production Methods: Industrial production of the this compound follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and advanced purification methods, including affinity chromatography and high-performance liquid chromatography, are employed to ensure the purity and quality of the peptide .
Analyse Des Réactions Chimiques
Types of Reactions: The HIV (GP120) antigenic peptide undergoes various chemical reactions, including glycosylation, which is crucial for its proper folding and function . Glycosylation involves the addition of carbohydrate moieties to specific amino acid residues, which can affect the peptide’s antigenicity and immunogenicity .
Common Reagents and Conditions: Common reagents used in the glycosylation of the GP120 peptide include glycosyltransferases and nucleotide sugars . The reactions typically occur in the endoplasmic reticulum and Golgi apparatus of the host cells under physiological conditions .
Major Products Formed: The major products formed from these reactions are glycosylated forms of the GP120 peptide, which are essential for its interaction with host cell receptors and subsequent viral entry .
Applications De Recherche Scientifique
The HIV (GP120) antigenic peptide has numerous applications in scientific research:
Vaccine Development: The GP120 peptide is a key target for HIV vaccine development due to its role in viral entry and its ability to elicit an immune response.
Antibody Research: Researchers study the interactions between GP120 and neutralizing antibodies to develop therapeutic antibodies that can block HIV infection.
Drug Development: The peptide is used in screening assays to identify potential inhibitors of HIV entry.
Structural Biology: Structural studies of the GP120 peptide provide insights into its conformation and interactions with host cell receptors, aiding in the design of antiviral drugs.
Mécanisme D'action
The HIV (GP120) antigenic peptide exerts its effects by binding to the CD4 receptor on host cells, followed by interaction with co-receptors CCR5 or CXCR4 . This binding induces conformational changes in the GP120 peptide, exposing the GP41 subunit, which facilitates the fusion of the viral and host cell membranes . The molecular targets involved in this process include the CD4 receptor, CCR5, and CXCR4 co-receptors .
Comparaison Avec Des Composés Similaires
Structural and Functional Comparisons
Table 1: Key Features of HIV gp120 Antigenic Peptide and Analogous Compounds
Research Findings and Mechanistic Insights
- Glycan Shield Impact : Native gp120’s glycan shield reduces antigenicity by masking epitopes. Engineered peptides like M-2 circumvent this by stabilizing CD4i conformations that expose cryptic epitopes . In contrast, scyllatoxin-based peptides target the conserved Phe43 pocket, unaffected by glycan variability .
- Neutralization Breadth : Peptide triazoles (e.g., HNG-156) exhibit broad clade coverage and synergistic effects with other entry inhibitors, whereas B2.1 mimotopes fail to elicit cross-reactive antibodies despite high b12 affinity .
- Antibody Recruitment : Covalently reactive gp120 analogs enhance antibody-mediated gp120 cleavage via serine protease-like mechanisms, a feature absent in native gp120 .
- Toxicity and Stability : Computational modeling shows gp120 antigenic peptides have low toxicity (ToxinPred score <0.5) and stable 3D folds, critical for vaccine compatibility .
Challenges and Limitations
- Conformational Flexibility : gp120’s structural plasticity enables immune evasion, complicating epitope targeting. M-2 peptide addresses this by locking gp120 into CD4i states .
- Synthetic vs. Native : Scyllatoxin-based peptides and PTs show superior neutralization but require chemical synthesis or microbial optimization for scalability .
- Cross-Reactivity : Mimotopes like B2.1 highlight the difficulty of replicating discontinuous epitopes, underscoring the need for structural mimicry in vaccine design .
Activité Biologique
The HIV (gp120) antigenic peptide plays a crucial role in the pathogenesis of HIV infection and serves as a significant target for therapeutic interventions. This article explores the biological activity of gp120-derived peptides, focusing on their mechanisms of action, efficacy in inhibiting HIV replication, and potential applications in vaccine development.
Overview of gp120
HIV-1 gp120 is a glycoprotein that forms part of the envelope of the virus and is essential for its entry into host cells. It interacts with the CD4 receptor on T lymphocytes and other immune cells, facilitating viral entry. The structure of gp120 includes several conserved and variable regions, which are critical for its function and interaction with host receptors.
Inhibition of HIV Replication
Research has demonstrated that certain synthetic peptides derived from the gp120 sequence can inhibit HIV-1 replication in vitro. For instance, two specific peptides were shown to block HIV-1 replication in macrophages and T lymphocytes through a sequence-dependent mechanism. These peptides also prevented the binding of anti-CXCR4 antibodies to CXCR4, thereby inhibiting intracellular calcium influx in response to chemokines like CXCL12/SDF-1α .
Interaction with CD4 and Coreceptors
The binding of gp120 to CD4 triggers conformational changes that expose binding sites for chemokine coreceptors (CCR5 or CXCR4). Peptides designed to mimic or block these interactions can effectively inhibit viral entry. For example, a peptide identified as G1 was found to inhibit the interaction between gp120 and CD4 with an IC50 value of approximately 50 µM, while its hexameric derivative showed an improved IC50 of 6 µM .
Peptide Nanofiber Vaccines
A study demonstrated that varying the density of gp120 on peptide nanofibers could enhance antibody responses against HIV-1. Increased antigen valency correlated with higher antibody binding and germinal center responses, showcasing the potential for peptide nanofiber platforms in vaccine development .
Structural Insights into Peptide Design
Structural analyses have revealed key residues involved in the interaction between gp120 and its receptors. For instance, peptides derived from broadly neutralizing antibodies (bNAbs) were designed based on co-crystallized structures with gp120. These peptides showed stable interactions with critical residues in the CD4 binding pocket, suggesting their potential as effective neutralizing agents .
Data Table: Summary of Key Peptides and Their Activities
Q & A
Basic Research Questions
Q. What structural features of HIV-1 gp120 are critical for its interaction with host receptors, and how are these features experimentally characterized?
HIV-1 gp120 contains conserved domains critical for binding CD4 and chemokine receptors (e.g., CCR5/CXCR4). Key structural elements include the CD4-binding loop, V3 loop, and a conserved chemokine receptor-binding region adjacent to the V3 loop . Experimental characterization employs X-ray crystallography (e.g., gp120-CD4-antibody complexes resolved at 2.5 Å) and mutagenesis to identify residues essential for receptor binding . Western blot (WB) and ELISA are used to validate gp120 reactivity with antibodies targeting specific epitopes, such as the CD4-binding site .
Q. How is gp120 expression and purification optimized for in vitro studies, and what challenges arise during this process?
Recombinant gp120 is typically expressed in HEK293 cells to ensure proper glycosylation, with purity >95% achieved via affinity chromatography . Challenges include maintaining structural integrity post-purification, as gp120 is prone to aggregation. Non-reducing SDS-PAGE and dynamic light scattering are used to assess oligomerization and stability . For diagnostic applications, bacterial expression systems (e.g., E. coli pBV220) are employed for antigenic fragments, though these lack glycosylation and require refolding .
Q. What methodologies are used to map antigenic epitopes on gp120, and how do these inform vaccine design?
Epitope mapping uses peptide libraries and ELISA-based assays to identify regions like the V3 loop or CD4-binding site . For example, peptide (6332)IEPLGVAPTKAKRRV in gp120 shows high titer reactivity in ELISA . Structural studies (cryo-EM, crystallography) reveal conformational epitopes masked by glycosylation, guiding efforts to design immunogens mimicking the native trimer .
Advanced Research Questions
Q. Why do recombinant gp120 subunit vaccines fail to elicit broadly neutralizing antibodies (bNAbs), and how can this be addressed experimentally?
Recombinant gp120 often adopts non-native conformations, exposing immunodominant but non-neutralizing epitopes (e.g., variable loops) while occluding conserved regions like the CD4-binding site . Strategies include:
- Stabilizing trimeric gp120-gp41 complexes to mimic the viral spike .
- Glycan engineering to expose conserved epitopes (e.g., removing glycans near the V3 loop) .
- Immunofocusing via mutations that abrogate non-neutralizing antibody binding while retaining bNAb recognition .
Q. How does gp120 glycosylation impact antigenicity and immune evasion, and what tools are used to study this?
gp120 has ~25 N-linked glycosylation sites that shield conserved epitopes from antibodies. Glycan profiling via LC-MS/MS and surface plasmon resonance (SPR) shows that glycosylation patterns influence binding to lectins (e.g., DC-SIGN) and antibodies (e.g., 2G12) . Notably, the signal peptide (SP) of gp120’s precursor, gp160, indirectly modulates glycan processing, impacting antigenicity in mature gp120 .
Q. What experimental evidence explains the limited efficacy of gp120-targeting antibodies in neutralizing diverse HIV-1 isolates?
Most antibodies bind non-functional gp120 monomers or dissociated trimers, which lack the conformational epitopes present on viral spikes . For example, only antibodies like b12 bind gp120 in a trimer-compatible manner, enabling neutralization . Cryo-EM studies reveal that non-neutralizing antibodies induce structural rearrangements (e.g., V1/V2 loop displacement), disrupting trimer integrity .
Q. How can structural insights into gp120-CD4 interactions guide the design of entry inhibitors or immunogens?
The gp120-CD4 interface contains a 150 ų cavity targeted by small-molecule inhibitors (e.g., BMS-378806) . Computational docking and free-energy perturbation (FEP) simulations identify residues critical for binding . For immunogens, stabilizing the CD4-bound conformation of gp120 (e.g., via cross-linking) enhances exposure of conserved epitopes recognized by bNAbs like VRC01 .
Q. Data Contradictions and Resolution
Q. Why do some studies report strong gp120 antibody reactivity in ELISA but poor neutralization in functional assays?
ELISA detects linear epitopes (e.g., peptide (421-438)), which are often inaccessible on native trimers . Neutralization requires binding to conformational epitopes (e.g., the CD4-induced site), which are absent in monomeric gp120 . Resolution involves using trimer-specific assays (e.g., pseudovirus neutralization) and excluding antibodies that bind non-functional gp120 .
Q. How can conflicting data on gp120’s role in mucosal transmission be reconciled?
Some studies implicate gp120 glycans in DC-SIGN-mediated viral trafficking , while others highlight SP-dependent glycan alterations that reduce DC-SIGN binding . These discrepancies arise from strain-specific glycosylation patterns. Standardizing gp120 isolates (e.g., clade B vs. C) and using mucosal explant models can clarify context-dependent mechanisms .
Q. Methodological Recommendations
- For epitope mapping: Combine peptide ELISA with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to identify conformational epitopes .
- For immunogen design: Use cryo-EM to validate trimer integrity and glycan shield preservation .
- For neutralizing antibody screening: Employ tier-2 pseudovirus panels to assess breadth .
Propriétés
Numéro CAS |
198636-94-1 |
---|---|
Formule moléculaire |
C117H211N41O31S |
Poids moléculaire |
2720.291 |
InChI |
InChI=1S/C117H211N41O31S/c1-14-63(10)90(155-102(177)68(29-15-19-45-118)140-83(161)56-136-93(168)67(122)58-190)109(184)149-77(41-44-86(165)166)112(187)158-54-28-37-80(158)104(179)151-79(55-59(2)3)94(169)137-57-84(162)152-87(60(4)5)106(181)139-65(12)111(186)157-53-27-38-81(157)105(180)156-91(66(13)159)110(185)147-69(30-16-20-46-119)95(170)138-64(11)92(167)141-70(31-17-21-47-120)96(171)143-72(33-23-49-132-114(124)125)97(172)145-74(35-25-51-134-116(128)129)103(178)153-89(62(8)9)108(183)154-88(61(6)7)107(182)148-75(39-42-82(123)160)100(175)144-73(34-24-50-133-115(126)127)98(173)146-76(40-43-85(163)164)101(176)142-71(32-18-22-48-121)99(174)150-78(113(188)189)36-26-52-135-117(130)131/h59-81,87-91,159,190H,14-58,118-122H2,1-13H3,(H2,123,160)(H,136,168)(H,137,169)(H,138,170)(H,139,181)(H,140,161)(H,141,167)(H,142,176)(H,143,171)(H,144,175)(H,145,172)(H,146,173)(H,147,185)(H,148,182)(H,149,184)(H,150,174)(H,151,179)(H,152,162)(H,153,178)(H,154,183)(H,155,177)(H,156,180)(H,163,164)(H,165,166)(H,188,189)(H4,124,125,132)(H4,126,127,133)(H4,128,129,134)(H4,130,131,135)/t63-,64-,65-,66+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-,88-,89-,90-,91-/m0/s1 |
Clé InChI |
CBJINRXLSYHNOL-QEZKGTQVSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N |
Origine du produit |
United States |
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